molecular formula C14H14ClNOS B4748969 N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide

N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide

Cat. No. B4748969
M. Wt: 279.8 g/mol
InChI Key: JHDJCWYFMNCHCG-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide, also known as CTMP, is a synthetic compound that belongs to the class of phenylthiocarbamide derivatives. It was first synthesized in 2003 by a group of researchers at the University of Central Lancashire in the United Kingdom. Since then, CTMP has gained significant attention from the scientific community due to its potential applications in various fields, including medical research.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). CDKs play a crucial role in regulating the cell cycle, and their dysregulation has been implicated in the development of various types of cancer.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce oxidative stress. Moreover, this compound has been found to modulate the expression of various genes involved in cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide is its potential as a novel chemotherapeutic agent. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. Moreover, this compound has been found to have a favorable toxicity profile in preclinical studies.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main challenges is its low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its therapeutic potential.

Future Directions

Despite the challenges associated with the use of N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide in lab experiments, there is still significant interest in its potential applications in medical research. Some of the future directions for research on this compound include:
1. Investigating the mechanism of action of this compound in more detail to optimize its therapeutic potential.
2. Developing new formulations of this compound that can improve its solubility and bioavailability.
3. Conducting preclinical studies to evaluate the safety and efficacy of this compound in animal models.
4. Exploring the potential of this compound as a treatment for other diseases, such as inflammation and neurodegenerative disorders.
5. Investigating the potential of this compound as a tool for studying the role of CDKs in cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medical research. Its ability to selectively target cancer cells while sparing normal cells makes it an attractive candidate for cancer treatment. However, further research is needed to optimize its therapeutic potential and overcome the challenges associated with its use in lab experiments.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential applications in medical research. It has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. Moreover, this compound has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as a novel chemotherapeutic agent.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNOS/c1-8-10(3)18-7-11(8)14(17)16-13-6-4-5-12(15)9(13)2/h4-7H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJCWYFMNCHCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NC2=C(C(=CC=C2)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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